molecular formula C15H12N2OS2 B2707847 N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922675-27-2

N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2707847
CAS No.: 922675-27-2
M. Wt: 300.39
InChI Key: NWPOBXMIDVYKIF-UHFFFAOYSA-N
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Description

N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a chemical compound offered for research and development purposes exclusively . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. As a member of the 2-aminobenzothiazole family, this compound features a benzamide group linked to a 6-(methylthio)-substituted benzothiazole core. This structural motif is prevalent in the development of compounds for various scientific investigations, particularly in medicinal chemistry and drug discovery research . Structural analogs of this compound, such as N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide and N-(6-Methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, demonstrate that this class of molecules is a subject of ongoing scientific interest, likely due to its potential to interact with specific biological targets . Researchers value this scaffold for its potential in designing and synthesizing novel molecules for pharmacological profiling. Handling of this material should be conducted by qualified professionals in a controlled laboratory setting. Please refer to the safety data sheet for proper handling, storage, and disposal information. Specific analytical data for this compound should be confirmed by the researcher.

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPOBXMIDVYKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the coupling reaction. The intermediate compounds are then treated with reagents like 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product .

Chemical Reactions Analysis

N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Observations :

  • Electron-withdrawing groups (e.g., -NO₂) deshield protons on the benzothiazole ring, shifting NMR signals downfield (e.g., H6 at 9.10 ppm in the nitro derivative) .
  • Electron-donating groups (e.g., -NH₂) increase electron density, leading to upfield shifts (e.g., H5 at 6.71–6.74 ppm in the amino derivative) .
  • The methylthio group (-SMe) is expected to exhibit moderate electron-donating effects, with NMR signals likely between those of -NH₂ and -OCH₃ derivatives.

Thermal and Physicochemical Properties

  • Melting Points: Amino derivatives (e.g., ABTA) melt at higher temperatures (~190°C) due to hydrogen bonding, whereas methoxy derivatives (e.g., 3b in ) melt at 142–146°C .

Conclusion N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide occupies a unique niche among benzo[d]thiazole derivatives. Its methylthio substituent balances electronic and lipophilic properties, distinguishing it from nitro (electron-deficient), amino (electron-rich), and halogenated analogs.

Biological Activity

N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety with a methylthio substituent, contributing to its unique pharmacological profile. The molecular formula is C₁₃H₁₁N₃OS, indicating the presence of nitrogen, sulfur, and oxygen atoms that play crucial roles in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX), which is significant in managing pain and inflammation.
  • Receptor Modulation : It can bind to G-protein coupled receptors (GPCRs), modulating cellular signaling pathways that affect various physiological responses.
  • Induction of Apoptosis : this compound promotes programmed cell death in cancer cells by activating apoptotic pathways, making it a candidate for cancer therapies .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. For instance, the compound exhibited significant cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The IC50 values for these cell lines were reported to be within the range of 5–13 μM, indicating potent activity .

Antimicrobial Properties

This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.

Summary of Research Findings

Study Biological Activity Cell Lines Tested IC50 Values
AntitumorA431, A549, H12995–13 μM
AntimicrobialS. aureus, E. coliEffective
Anti-inflammatoryNot specifiedInhibition noted

Case Studies

  • Anticancer Efficacy : In a study investigating the effects of benzothiazole derivatives on cancer cells, this compound was found to induce significant apoptosis in treated cells. Western blot analysis revealed increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, leading to enhanced caspase activation and cell death .
  • Antimicrobial Testing : A series of tests conducted against various microbial strains showed that this compound exhibited a broad spectrum of antimicrobial activity. The compound's mechanism was linked to disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

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